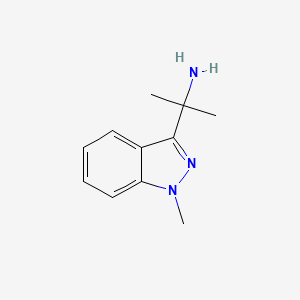

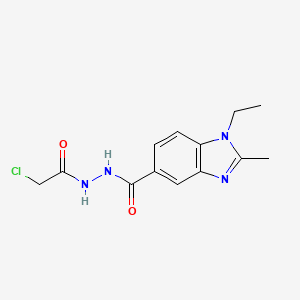

![molecular formula C18H19ClN6O2 B2648116 9-butyl-3-(4-chlorophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921858-32-4](/img/structure/B2648116.png)

9-butyl-3-(4-chlorophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “9-butyl-3-(4-chlorophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a complex organic molecule. It is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine nucleus . This type of compound is part of a larger class of molecules known as triazoles, which are nitrogenous heterocyclic moieties . Triazoles are known to show versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of similar compounds involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . For certain derivatives, the combination of Boc and Cbz protecting groups was applied to access difunctional derivatives .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The presence of piperazine or piperidine in the structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives has been reported to enhance their antimicrobial properties .Scientific Research Applications

Synthesis and Biological Evaluation

A significant application of triazolo-purine derivatives involves their synthesis and evaluation for biological activities. These compounds have been synthesized and assessed for their in vitro anti-proliferative activity against human cancer cell lines, indicating their potential as anticancer agents. The synthesis approaches can vary, aiming to enhance the bioactivity of these compounds against specific targets. For example, fused [1,2,3]triazolo[4',5':3,4]pyrrolo[2,1-f]purine derivatives were synthesized and showed strong activity against certain cancer cell lines, comparable to standard drugs like doxorubicin (E. Ramya Sucharitha et al., 2021).

Antimicrobial and Antiviral Activities

Triazolo-purine derivatives have also been explored for their antimicrobial and antiviral potentials. The ability of these compounds to inhibit the growth of various microbial strains or to act against viral infections highlights their versatility in medicinal chemistry. Some derivatives were synthesized and demonstrated considerable activity against specific pathogens, suggesting their application in developing new antimicrobial agents (F. Ashour et al., 2012).

Chemical Properties and Reactions

The chemical reactivity and properties of triazolo-purine derivatives are another area of scientific interest. Studies on their synthesis, including green chemistry approaches and catalyst-free methods, contribute to the development of more efficient and environmentally friendly chemical processes. The exploration of new protocols for their synthesis underlines the continuous effort to optimize reaction conditions and to discover novel derivatives with enhanced properties or applications (B. Karami et al., 2015).

Mechanism of Action

Future Directions

The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is an urgent need . Therefore, the design and synthesis of new molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, as well as the thioglycoside derivatives, are potential future directions .

properties

IUPAC Name |

5-butyl-8-(4-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O2/c1-4-5-10-24-13-15(22(2)18(27)23(3)16(13)26)25-14(20-21-17(24)25)11-6-8-12(19)9-7-11/h6-9H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHGKNXJIZJLIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-butyl-3-(4-chlorophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl cis-4-{[(tert-butoxy)carbonyl]aminooxolane-3-carboxylate](/img/structure/B2648034.png)

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2648035.png)

![3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide](/img/structure/B2648036.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2648037.png)

![[2-(Phenylsulfanyl)-3-pyridinyl]methanol](/img/structure/B2648038.png)

![1-methyl-3-(2-methylallyl)-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2648048.png)

![N-[(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2648049.png)

![4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B2648051.png)

![5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2648056.png)